2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide
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Description
The compound “2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide” is a type of 1,2,4-triazole derivative . These types of compounds are known for their wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of various techniques. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis . Another method involves replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , can be established by NMR and MS analysis . The presence of certain groups, such as fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain, can enhance their biological activity .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can lead to various outcomes. For example, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, some compounds exhibit good thermal stability with decomposition onset temperatures ranging from 147–228 °C .Mechanism of Action
Future Directions
The future directions in the research of 1,2,4-triazole derivatives could involve further exploration of their synthesis methods and potential applications. For instance, the use of microwave irradiation in the synthesis process could be explored . Additionally, the development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform could be a potential area of future research .
Properties
IUPAC Name |
2,6-dichloro-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O2S/c16-14-6-5-13(15(17)21-14)25(23,24)20-7-11-1-3-12(4-2-11)8-22-10-18-9-19-22/h1-6,9-10,20H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWPVPHJIYTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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